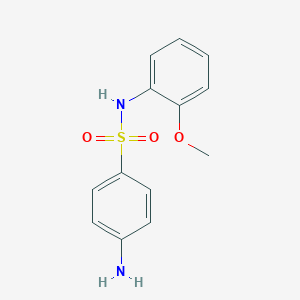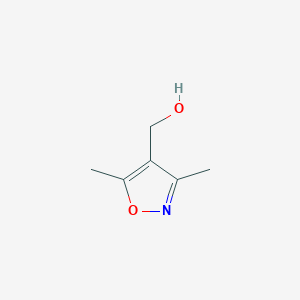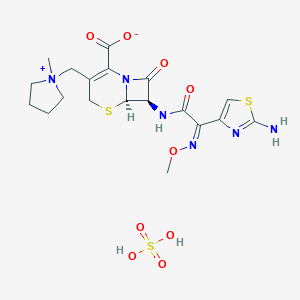
delta-MSH
Descripción general
Descripción
Delta-melanocyte stimulating hormone is a peptide hormone that belongs to the melanocortin family. It is derived from the pro-opiomelanocortin precursor and is known for its role in stimulating melanocortin receptors, which are involved in various physiological processes such as pigmentation, energy homeostasis, and immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Delta-melanocyte stimulating hormone can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Subsequent amino acids are added one by one through coupling reactions, usually mediated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid.
Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of delta-melanocyte stimulating hormone may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Delta-melanocyte stimulating hormone undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis is performed using specific primers and DNA polymerase in a polymerase chain reaction.
Major Products Formed
Oxidation: Oxidized forms of the peptide with sulfoxide or sulfone groups.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Delta-melanocyte stimulating hormone has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The hormone is studied for its role in regulating pigmentation, energy homeostasis, and immune response.
Medicine: Delta-melanocyte stimulating hormone is investigated for its potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.
Industry: The peptide is used in the development of cosmetic products aimed at enhancing skin pigmentation and reducing inflammation.
Mecanismo De Acción
Delta-melanocyte stimulating hormone exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, the hormone activates the adenylyl cyclase enzyme, leading to an increase in cyclic adenosine monophosphate levels. This activation triggers various downstream signaling pathways, including the protein kinase A pathway, which regulates gene expression and cellular responses. The hormone’s effects on pigmentation are mediated through the activation of melanocortin 1 receptor, which stimulates melanin production in melanocytes.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-melanocyte stimulating hormone: Another member of the melanocortin family, known for its role in pigmentation and anti-inflammatory effects.
Beta-melanocyte stimulating hormone: Similar to alpha-melanocyte stimulating hormone, with additional roles in energy homeostasis.
Gamma-melanocyte stimulating hormone: Involved in regulating blood pressure and energy balance.
Uniqueness
Delta-melanocyte stimulating hormone is unique in its specific binding affinity for certain melanocortin receptors and its distinct physiological effects. Unlike alpha-melanocyte stimulating hormone, which primarily affects pigmentation, delta-melanocyte stimulating hormone has broader roles in energy homeostasis and immune response. Its unique sequence and structure also make it a valuable tool for studying peptide-receptor interactions and developing targeted therapies.
Propiedades
IUPAC Name |
4-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFOUIQFGQPNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N11O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564390 | |
| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100930-04-9 | |
| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B9941.png)

